9,9-Diphenylfluorene
Overview
Description
9,9-Diphenylfluorene is a compound that serves as a core structure for various derivatives with applications in organic electronics and photonics. The molecule consists of a fluorene unit with two phenyl groups attached at the 9th carbon position. This structure is a key component in the synthesis of materials with desirable photophysical and electrochemical properties.
Synthesis Analysis
The synthesis of 9,9-diphenylfluorene derivatives often involves cross-coupling reactions, such as the Suzuki reaction, which allows for the introduction of various substituents onto the fluorene core. For example, oligofluorenes end-capped with diphenylamino groups have been synthesized using this method, leading to materials with enhanced functional properties, including thermal stability and two-photon absorption cross-sections .
Molecular Structure Analysis
The molecular structure of 9,9-diphenylfluorene derivatives can be fine-tuned by the introduction of different substituents. Structural analysis through methods like X-ray diffraction and NMR spectroscopy confirms the presence of the desired substituents and provides insight into the geometry and electronic distribution of the molecules. For instance, the introduction of thiophene rings to the 9,9'-spirobifluorene fragment alters the chemical shifts in the aromatic range, indicating changes in the electronic environment .
Chemical Reactions Analysis
9,9-Diphenylfluorene and its derivatives undergo various chemical reactions that modify their properties. For example, the anodic oxidation of 9,9-dimethyl-2-phenylfluorene leads to the formation of polymers with specific physicochemical characteristics and electrochemical behaviors . Additionally, the base-promoted homolytic aromatic substitution (BHAS) is a method used to synthesize 9-silafluorenes, a class of compounds related to 9,9-diphenylfluorene, without the need for transition metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 9,9-diphenylfluorene derivatives are influenced by their molecular structure. These properties include solubility, thermal stability, and electrochemical behavior. For instance, oligothiophene-functionalized 9,9'-spirobifluorene derivatives exhibit good solubility in polar organic solvents and show stable radical cation behaviors, which are more stable than those of normal oligothiophenes . The introduction of electron-withdrawing groups like fluorine can significantly alter the photophysical properties, energy levels, and thermal stabilities of the derivatives, making them suitable for applications in OLEDs .
Scientific Research Applications
Organic Triplet Emissions in Metal Polymers : 9,9-Diphenylfluorene is utilized in metal polymers, such as platinum(II) and mercury(II) polyyne polymers, for harvesting organic triplet emissions. This is achieved through the heavy-atom effect of transition metals like Pt, Au, and Hg, leading to high efficiency in intersystem crossing and photoluminescence spectra (Wong et al., 2004).
Blue Light-Emitting Organic Glass : A derivative of 9,9-Diphenylfluorene, specifically 9,9-didecyl-N,N-bis(9,9-didecyl-7-N,N-diphenylaminofluoren-2-yl)-N,N-diphenylfluorene-2,7-diamine, has been synthesized as an organic glass with blue light-emitting properties. This compound is thermally stable and shows potential as an electroluminescent material (Belfield et al., 2003).
Polyfluorene Films for Organic Lasers : The photophysical and fluorescence anisotropic behavior of polyfluorene β-conformation films, containing 9,9-Diphenylfluorene, reveals their potential application in organic lasers. These films display unique inhomogeneous morphologies and fluorescence decay profiles, making them suitable for exploring fundamental photophysical processes (Yu et al., 2018).
High-Performance Host Materials for OLEDs : Spirocyclic compounds including 9,9-Diphenylfluorene are used in the construction of high-performance host materials for phosphorescent organic light-emitting diodes (OLEDs). The introduction of different groups affects their electroluminescent performances, making them efficient for OLED applications (Liu et al., 2019).
Luminescent Probes of Surfactants : 9,9-Diphenylfluorene derivatives have been used as sensitive luminescent probes for surfactants in aqueous solutions. These compounds are highly emissive and have potential applications in biological and industrial contexts for detecting and characterizing lipophilic structures (Spikes et al., 2021).
Polymer Derivatives for Optical and Thermal Applications : Poly(tetramethylsilarylenesiloxane) derivatives with 9,9-Diphenylfluorene moieties exhibit good solubility, high thermal stability, and distinct optical properties. These polymers have potential applications in areas requiring materials with specific optical and thermal characteristics (Imai et al., 2011).
Piezochromic Luminescent Materials : 9,9-Diphenylfluorene, combined with other organic compounds, is used in the synthesis of piezochromic luminescent materials. These materials exhibit reversible color changes upon mechanical stress, offering potential in sensing applications (He et al., 2014).
Blue Emission Polymer for OLEDs : A blue emission polymer incorporating bulky 9,9-Dialkylfluorene substituents has been developed for OLEDs. This polymer shows enhanced color integrity and stability against oxidative conditions, making it suitable for high-performance OLED applications (Jin et al., 2009).
Gas Separation Properties : Polymers containing 9,9-Diphenylfluorene moieties have been investigated for their potential as gas separation membranes. Their properties make them suitable for applications in photoelectronic materials and gas separation technologies (Xu et al., 2002).
Polymer Electret for Organic Transistor Memory Devices : Fluorinated copolyfluorene with 9,9-Diphenylfluorene is used in organic field-effect transistor (OFET) memory devices. It exhibits flash-type storage characteristics and improved charge trapping and storage capabilities (Liu et al., 2016).
Safety And Hazards
properties
IUPAC Name |
9,9-diphenylfluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQXUNGELBDWLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328736 | |
Record name | 9,9-diphenylfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Diphenylfluorene | |
CAS RN |
20302-14-1 | |
Record name | 20302-14-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,9-diphenylfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,9-Diphenylfluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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